molecular formula C21H24N6O2 B11179630 2-[(2-methoxyphenyl)amino]-4'-methyl-2'-(piperidin-1-yl)-4,5'-bipyrimidin-6(1H)-one

2-[(2-methoxyphenyl)amino]-4'-methyl-2'-(piperidin-1-yl)-4,5'-bipyrimidin-6(1H)-one

Cat. No.: B11179630
M. Wt: 392.5 g/mol
InChI Key: OYCVHLXWOPEBSE-UHFFFAOYSA-N
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Description

2-[(2-METHOXYPHENYL)AMINO]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound that belongs to the class of bipyrimidines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperidine ring, and a bipyrimidine core

Preparation Methods

The synthesis of 2-[(2-METHOXYPHENYL)AMINO]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Schiff bases reduction, where the starting materials undergo a series of reactions to form the desired compound . The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[(2-METHOXYPHENYL)AMINO]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-[(2-METHOXYPHENYL)AMINO]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[(2-METHOXYPHENYL)AMINO]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 2-[(2-METHOXYPHENYL)AMINO]-4’-METHYL-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE lies in its bipyrimidine core and the presence of both methoxyphenyl and piperidine groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N6O2

Molecular Weight

392.5 g/mol

IUPAC Name

2-(2-methoxyanilino)-4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C21H24N6O2/c1-14-15(13-22-21(23-14)27-10-6-3-7-11-27)17-12-19(28)26-20(25-17)24-16-8-4-5-9-18(16)29-2/h4-5,8-9,12-13H,3,6-7,10-11H2,1-2H3,(H2,24,25,26,28)

InChI Key

OYCVHLXWOPEBSE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C2=CC(=O)NC(=N2)NC3=CC=CC=C3OC)N4CCCCC4

Origin of Product

United States

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